N4-cyclohexyl-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine
Overview
Description
N4-cyclohexyl-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine is a heteroaryl derivative known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a cyclohexyl group, a methoxypropyl group, and a nitropyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-cyclohexyl-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Core: This is usually achieved through a condensation reaction between appropriate amines and nitriles under controlled conditions.
Introduction of the Cyclohexyl Group: This step involves the alkylation of the pyrimidine core with cyclohexyl halides in the presence of a base.
Addition of the Methoxypropyl Group: This is done through nucleophilic substitution reactions using methoxypropyl halides.
Nitration: The final step involves the nitration of the pyrimidine ring using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N4-cyclohexyl-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
N4-cyclohexyl-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of kinases, particularly tyrosine threonine kinases (TTK). This inhibition disrupts the spindle assembly checkpoint during mitosis, leading to mitotic arrest and apoptosis in cancer cells . The molecular targets include kinetochores and microtubules, which are essential for proper chromosome segregation during cell division.
Comparison with Similar Compounds
Similar Compounds
- N4-cyclohexyl-N2-(3-methoxypropyl)-5-aminopyrimidine-2,4,6-triamine
- N4-cyclohexyl-N2-(3-methoxypropyl)-5-chloropyrimidine-2,4,6-triamine
Uniqueness
N4-cyclohexyl-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group, in particular, plays a crucial role in its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
4-N-cyclohexyl-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O3/c1-23-9-5-8-16-14-18-12(15)11(20(21)22)13(19-14)17-10-6-3-2-4-7-10/h10H,2-9H2,1H3,(H4,15,16,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYPQFYJZZSTFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC(=C(C(=N1)NC2CCCCC2)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319664 | |
Record name | 4-N-cyclohexyl-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648042 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
585550-55-6 | |
Record name | 4-N-cyclohexyl-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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